molecular formula C22H21N5OS2 B2914128 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448134-91-5

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2914128
CAS RN: 1448134-91-5
M. Wt: 435.56
InChI Key: YQMYCKYVHDLOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound. The pyrazole ring, a prominent structural motif in this compound, is found in numerous pharmaceutically active compounds . Due to the easy preparation and rich biological activity, the pyrazole framework plays an essential role in many biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole-substituted heterocycles has been reported in the literature . For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives, respectively .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectra of the products were free of a carbonyl function . In addition, compound 3a exhibited an absorption band at 3425 cm−1 due to an NH function .


Chemical Reactions Analysis

The reaction product is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group . This affords a tricyclic side product, a minor amount of which persists even after recrystallization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of the same compound revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton, in addition to an aromatic multiplet at δ 7.42–7.55 .

Scientific Research Applications

Anticancer Activity

Compounds with pyrazole structures have been studied for their potential cytotoxic activity against cancer cells. For example, derivatives with electron-donating and electron-withdrawing groups have shown promising results in comparison to standard treatments .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Molecular simulation studies have justified potent in vitro activities with desirable binding patterns in target sites .

Anti-inflammatory Effects

Piperazine derivatives, which share structural similarities with the compound , have been investigated for their anti-inflammatory effects. These studies often involve models of induced nociception to evaluate the compound’s efficacy .

Antitubercular Activity

Indole derivatives, which are structurally related to pyrazoles, have been prepared and investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Future Directions

The pyrazole framework plays an essential role in many biologically active compounds and therefore represents an interesting template for combinatorial as well as medicinal chemistry . Thus, future research could focus on exploring the biological activities of this compound and its derivatives.

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS2/c1-16-19(13-23-27(16)18-5-3-2-4-6-18)21(28)25-8-10-26(11-9-25)22-24-20(15-30-22)17-7-12-29-14-17/h2-7,12-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMYCKYVHDLOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.